molecular formula C13H8O4 B14693162 9H-Xanthen-9-one, 4,5-dihydroxy- CAS No. 35040-38-1

9H-Xanthen-9-one, 4,5-dihydroxy-

Cat. No.: B14693162
CAS No.: 35040-38-1
M. Wt: 228.20 g/mol
InChI Key: WITSQLHLOHLSRB-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 4,5-dihydroxy- is a compound belonging to the xanthone family, which are oxygenated heterocyclic molecules. Xanthones are known for their wide range of biological activities and structural diversity. The compound 9H-Xanthen-9-one, 4,5-dihydroxy- is characterized by a dibenzo-γ-pyrone scaffold with hydroxyl groups at the 4 and 5 positions. This structural configuration contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Xanthen-9-one, 4,5-dihydroxy- can be achieved through various methods. One common approach involves the classical Grover, Shah, and Shah reaction, which uses polyphenol and salicylic acids heated with acetic anhydride as the dehydrating agent. Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .

Industrial Production Methods

Industrial production of xanthones, including 9H-Xanthen-9-one, 4,5-dihydroxy-, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave heating and the use of metal catalysts like ytterbium, palladium, and copper have been employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9H-Xanthen-9-one, 4,5-dihydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 9H-Xanthen-9-one, 4,5-dihydroxy- include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or hydrocarbons .

Scientific Research Applications

9H-Xanthen-9-one, 4,5-dihydroxy- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 4,5-dihydroxy- involves its interaction with various molecular targets and pathways. For example, it may exert its effects by:

    Inhibiting enzymes: Such as those involved in oxidative stress or inflammation.

    Modulating signaling pathways: Such as those related to cell proliferation and apoptosis.

    Interacting with cellular components: Such as DNA, proteins, and lipids

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9H-Xanthen-9-one, 4,5-dihydroxy- include other xanthones with different substituents, such as:

Uniqueness

The uniqueness of 9H-Xanthen-9-one, 4,5-dihydroxy- lies in its specific hydroxylation pattern at the 4 and 5 positions, which imparts distinct chemical and biological properties compared to other xanthones. This unique structure allows it to interact differently with molecular targets and exhibit specific biological activities .

Properties

CAS No.

35040-38-1

Molecular Formula

C13H8O4

Molecular Weight

228.20 g/mol

IUPAC Name

4,5-dihydroxyxanthen-9-one

InChI

InChI=1S/C13H8O4/c14-9-5-1-3-7-11(16)8-4-2-6-10(15)13(8)17-12(7)9/h1-6,14-15H

InChI Key

WITSQLHLOHLSRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=CC=C3O

Origin of Product

United States

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